1-(2-Methoxyethyl)piperidin-4-amine
Overview
Description
1-(2-Methoxyethyl)piperidin-4-amine is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-methoxyethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological systems and processes, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness: 1-(2-Methoxyethyl)piperidin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxyethyl group provides unique reactivity and interaction potential compared to other piperidine derivatives.
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDRDDKNWKCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602719 | |
Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502639-08-9 | |
Record name | 1-(2-Methoxyethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyethyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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